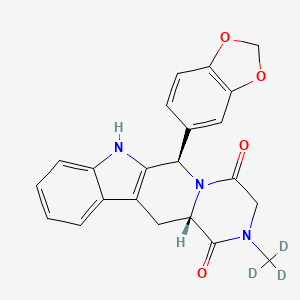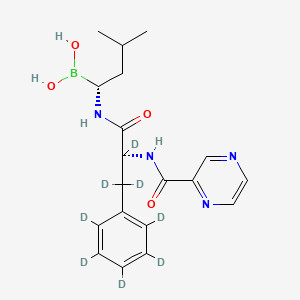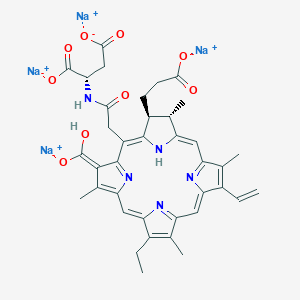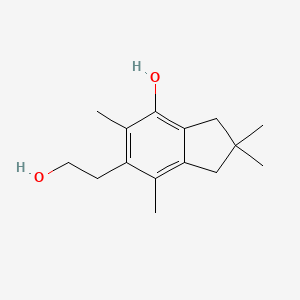
cis-Tadalafil-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Tadalafil-d3: is a deuterium-labeled derivative of cis-Tadalafil. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
The preparation of cis-Tadalafil-d3 involves several synthetic routes. One common method starts with D-tryptophan methyl ester hydrochloride as the initial raw material. This compound is mixed with piperonal in a glycol ether solution to obtain the cis-form intermediate . The glycol ethers used can include ethylene glycol monomethyl ether, propylene glycol monomethyl ether, and others. The intermediate can then be directly used for preparing this compound without further purification .
Analyse Des Réactions Chimiques
cis-Tadalafil-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
cis-Tadalafil-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in the study of drug metabolism and pharmacokinetics.
Biology: It helps in understanding the biological pathways and interactions of cis-Tadalafil.
Medicine: It is used in the development of new drugs and therapies, particularly for conditions like erectile dysfunction and pulmonary arterial hypertension.
Industry: It is used in the quality control and standardization of pharmaceutical products
Mécanisme D'action
cis-Tadalafil-d3, like cis-Tadalafil, is a selective inhibitor of phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow . This mechanism is particularly useful in the treatment of erectile dysfunction and pulmonary arterial hypertension .
Comparaison Avec Des Composés Similaires
cis-Tadalafil-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
cis-Tadalafil: The non-deuterated form, used widely in clinical settings.
trans-Tadalafil: Another isomer of Tadalafil with different pharmacological properties.
Sildenafil: Another PDE5 inhibitor used for similar therapeutic purposes
This compound stands out due to its enhanced stability and altered metabolic profile, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C22H19N3O4 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m0/s1/i1D3 |
Clé InChI |
WOXKDUGGOYFFRN-MASZXHQHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
SMILES canonique |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)


![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)


![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)



